Cas no 2138556-59-7 (4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine)
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine
- 2138556-59-7
- EN300-1157946
-
- Inchi: 1S/C12H21N3/c1-3-9-4-5-10(13)6-11(9)12-7-14-8-15(12)2/h7-11H,3-6,13H2,1-2H3
- InChI Key: OBPDDBKRNPBILB-UHFFFAOYSA-N
- SMILES: NC1CCC(CC)C(C2=CN=CN2C)C1
Computed Properties
- Exact Mass: 207.173547683g/mol
- Monoisotopic Mass: 207.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.8Ų
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157946-0.05g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 0.05g |
$1296.0 | 2023-05-23 | ||
| Enamine | EN300-1157946-0.1g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 0.1g |
$1357.0 | 2023-05-23 | ||
| Enamine | EN300-1157946-0.25g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 0.25g |
$1420.0 | 2023-05-23 | ||
| Enamine | EN300-1157946-0.5g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 0.5g |
$1482.0 | 2023-05-23 | ||
| Enamine | EN300-1157946-1.0g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1157946-2.5g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 2.5g |
$3025.0 | 2023-05-23 | ||
| Enamine | EN300-1157946-5.0g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1157946-10.0g |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
2138556-59-7 | 10g |
$6635.0 | 2023-05-23 |
4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine
4-Ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine: A Comprehensive Overview
4-Ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine, also known by its CAS number 2138556-59-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclohexane ring with an imidazole moiety and an ethyl group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
The core structure of this compound consists of a cyclohexane ring, which is a six-membered saturated hydrocarbon ring. Attached to this ring are two key substituents: an ethyl group at the 4-position and an imidazole ring at the 3-position. The imidazole ring itself is further substituted with a methyl group at the 1-position, creating a 1-methylimidazole moiety. This arrangement not only enhances the molecule's stability but also contributes to its reactivity in different chemical environments.
Recent studies have highlighted the potential of 4-Ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine in drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for therapeutic agents. For instance, researchers have explored its ability to inhibit certain enzymes and receptors, which could lead to novel treatments for diseases such as cancer and neurodegenerative disorders.
In addition to its pharmacological applications, this compound has also found use in materials science. The cyclohexane ring provides mechanical stability, while the imidazole group can act as a coordinating unit in metal complexes. This dual functionality makes it a valuable component in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies.
The synthesis of 4-Ethyl-3-(1-methyl-1H-imidazol-5-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common approach is the alkylation of an imidazole derivative with a cyclohexane-based amine. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized this synthesis, making it more efficient and scalable for industrial applications.
From an environmental standpoint, the compound's biodegradability and toxicity profile are critical considerations. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions, which is favorable for its safe disposal. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, 4-Ethyl-3-(1-methyl-1H-imidazol-5-y)cyclohexan-amine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a key player in both academic and industrial settings. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and technology.
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